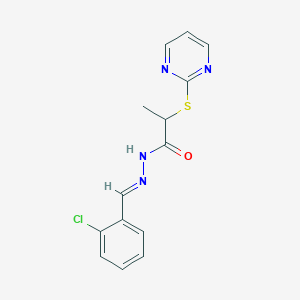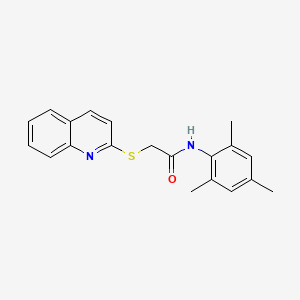
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide, also known as BDF 8634, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic benefits. BDF 8634 belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 exerts its effects through the inhibition of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that have anti-inflammatory and analgesic effects. By inhibiting FAAH, N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 increases the levels of endocannabinoids in the body, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 has been shown to have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the effects of endocannabinoids in the body without the interference of other enzymes. However, one limitation of using N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 is its complex synthesis method, which can make it difficult to produce large quantities of the compound.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the study of N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 in human clinical trials for its potential therapeutic benefits. Additionally, the development of more specific FAAH inhibitors could lead to the development of new treatments for a variety of diseases.
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 is a synthetic compound that has been extensively studied for its potential therapeutic benefits. Its inhibition of FAAH leads to increased levels of endocannabinoids in the body, resulting in its anti-inflammatory, analgesic, and neuroprotective effects. While its complex synthesis method is a limitation, there are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 that could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 can be synthesized using a multistep process that involves the reaction of 4-bromo-2,6-dimethylphenylamine with 4-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 has been shown to have potential as an anticancer agent.
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-9-7-12(16)8-10(2)14(9)18-15(19)11-3-5-13(17)6-4-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJKRJOCOYKKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)F)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5847480.png)


![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)



![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)

![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5847578.png)
![2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5847591.png)